![molecular formula C13H17NO2S B7501751 [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)
[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone
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Overview
Description
[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is also known as MPM-2 and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes involved in cell cycle progression and DNA replication. Additionally, [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. Additionally, [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone in lab experiments include its potential as an anti-cancer agent and its anti-inflammatory properties. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research and development of [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone. These include:
1. Optimization of the synthetic route to yield higher purity and yield of the final product.
2. Investigation of the mechanism of action of [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone.
3. Development of novel formulations of [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone to improve its solubility and bioavailability.
4. Investigation of the potential of [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone as a therapeutic agent for the treatment of inflammatory diseases.
5. Investigation of the potential of [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone as a therapeutic agent for the treatment of other types of cancer.
Synthesis Methods
The synthesis of [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone involves the reaction of 3-(methylthio)benzaldehyde with morpholine and subsequent oxidation of the resulting intermediate with potassium permanganate. The final product is obtained through reduction of the resulting ketone with sodium borohydride. This synthetic route has been optimized to yield high purity and yield of the final product.
Scientific Research Applications
[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone has been studied for its potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression. Additionally, [3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
[3-(methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-17-10-11-3-2-4-12(9-11)13(15)14-5-7-16-8-6-14/h2-4,9H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNZGZOEJQTGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone |
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